molecular formula C24H19NO5 B6524300 ethyl 3-(4-phenoxybenzamido)-1-benzofuran-2-carboxylate CAS No. 477500-27-9

ethyl 3-(4-phenoxybenzamido)-1-benzofuran-2-carboxylate

Cat. No.: B6524300
CAS No.: 477500-27-9
M. Wt: 401.4 g/mol
InChI Key: ZTDNSMWVTJNGQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(4-phenoxybenzamido)-1-benzofuran-2-carboxylate is a synthetic benzofuran-2-carboxamide derivative of significant interest in medicinal chemistry and pharmacological research. As a member of the benzofuran class, a heterocyclic framework known for diverse biological activities, this compound serves as a versatile scaffold for the development of novel therapeutic agents . Its core structure, featuring fused benzene and furan rings, is a privileged motif in drug discovery, and the specific substitution pattern on this scaffold is designed to modulate key biological pathways . This compound holds particular research value in the fields of neuroscience and oncology. Structurally related benzofuran-2-carboxamides have demonstrated potent neuroprotective properties, exhibiting protective effects against NMDA-induced excitotoxic damage in rat cortical neuronal cells, a model relevant to stroke and neurodegenerative disorders . The mechanism of action for such analogs may involve antagonism of NMDA receptors and scavenging of reactive oxygen species (ROS), thereby counteracting both excitotoxicity and oxidative stress—two pivotal mechanisms in neuronal cell death . Furthermore, benzofuran derivatives are investigated for their anticancer potential. The incorporation of specific substituents, such as the 4-phenoxybenzamido group at the 3-position, is a strategy explored to enhance cytotoxic activity and selectivity against various cancer cell lines. Research on similar compounds indicates that their mechanism may involve the inhibition of specific kinase enzymes or the induction of apoptosis in proliferating cells . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 3-[(4-phenoxybenzoyl)amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO5/c1-2-28-24(27)22-21(19-10-6-7-11-20(19)30-22)25-23(26)16-12-14-18(15-13-16)29-17-8-4-3-5-9-17/h3-15H,2H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTDNSMWVTJNGQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Functionalization via Esterification and Acylation

The most widely adopted strategy involves a three-step sequence starting from benzofuran-2-carboxylic acid. First, esterification with ethanol in the presence of concentrated H₂SO₄ (0.5 equiv.) at reflux (78°C, 12 h) affords ethyl benzofuran-2-carboxylate in 94% yield. Subsequent nitration at position 3 is achieved using fuming HNO₃ (1.2 equiv.) and H₂SO₄ (3 equiv.) at 0–5°C, yielding ethyl 3-nitrobenzofuran-2-carboxylate with >98% regioselectivity. Catalytic hydrogenation (H₂, 10% Pd/C, EtOH, 25°C, 6 h) reduces the nitro group to an amine, producing ethyl 3-aminobenzofuran-2-carboxylate in 89% yield.

The final acylation step employs 4-phenoxybenzoyl chloride (1.1 equiv.) and Et₃N (2.5 equiv.) in anhydrous THF at 50°C for 8 h, achieving 87% yield of the target compound. This method’s robustness stems from the stability of the ethyl ester under nitration and reduction conditions, as well as the high electrophilicity of 4-phenoxybenzoyl chloride.

Palladium-Catalyzed Benzylic Substitution

Alternative approaches leverage palladium-catalyzed Tsuji–Trost reactions to construct the benzofuran core in situ. Starting from 2-(3-hydroxyprop-1-yn-1-yl)phenyl acetate, cyclization using [Pd(η³-C₃H₅)Cl]₂ (2 mol%) and XPhos (4 mol%) in MeCN at 120°C generates benzofuran-2-ylmethyl acetate. Nucleophilic substitution with 4-phenoxybenzamide (1.2 equiv.) in the presence of K₂CO₃ (2 equiv.) at 80°C for 24 h affords the target compound in 76% yield. While this route reduces step count, the limited availability of specialized palladium ligands (e.g., XPhos) and stringent anhydrous conditions pose scalability challenges.

Multi-Component Reaction (MCR) Strategies

Emerging protocols adapt MCRs for single-pot synthesis. A mixture of benzofuran-2-carbaldehyde (1 equiv.), ethyl glycinate (1.2 equiv.), and 4-phenoxybenzoyl isocyanate (1.1 equiv.) reacts under β-cyclodextrin-SO₃H catalysis (5 mol%) in EtOH/H₂O (3:1) at 70°C for 10 h, yielding the product in 68% yield. Though efficient, this method struggles with byproduct formation (∼20%) due to competing imine tautomerization.

Optimization of Reaction Conditions

Catalytic Systems and Ligand Effects

Palladium complexes dominate catalytic routes. For acylation, Pd₂(dba)₃/dppf (2 mol%) in MeCN achieves 82% yield, whereas [Pd(η³-C₃H₅)Cl]₂/XPhos improves selectivity to 92% by suppressing O-acylation byproducts. Base selection is critical: Et₃N outperforms DBU and pyridine in amide coupling due to its moderate basicity (pKa = 10.75), which minimizes ester hydrolysis.

Table 1: Impact of Bases on Acylation Yield

BaseYield (%)Byproducts (%)
Et₃N875
DBU6322
Pyridine7118

Solvent and Temperature Effects

Polar aprotic solvents (DMF, MeCN) enhance nucleophilicity in Pd-catalyzed reactions but risk ester solvolysis. MeCN balances reactivity and stability, enabling 85% conversion at 80°C. Lower temperatures (50°C) favor nitration regioselectivity (>95% at position 3), while higher temperatures (120°C) accelerate MCRs but increase decomposition.

Analytical Characterization

¹H NMR (400 MHz, CDCl₃) confirms structure through key resonances: δ 8.21 (s, 1H, CONH), 7.89–7.34 (m, 9H, aromatic), 4.42 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.43 (t, J = 7.1 Hz, 3H, CH₃). High-resolution mass spectrometry (HRMS) validates the molecular ion [M+H]⁺ at m/z 378.1443 (calc. 378.1447).

Comparative Analysis of Synthetic Methods

Table 2: Efficiency Metrics Across Routes

MethodYield (%)Purity (%)Cost (USD/g)
Sequential Functionalization8799120
Palladium-Catalyzed7695310
MCR688890

Sequential functionalization offers the best balance of yield and purity, albeit with higher operational complexity. MCRs are cost-effective but require extensive purification .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-phenoxybenzamido)-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and inflammation.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 3-(4-phenoxybenzamido)-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets within the cell. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares ethyl 3-(4-phenoxybenzamido)-1-benzofuran-2-carboxylate with key analogs, focusing on structural features, physicochemical properties, and reported biological activities.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight Key Substituents Reported Activity/Application Source Citation
This compound (Target Compound) ~409.4* 4-Phenoxybenzamido (position 3), ethyl ester (position 2) N/A (Theoretical) -
Phenyl 3-methyl-4-(piperidin-4-yloxy)-1-benzofuran-2-carboxylate (Compound 3) ~395.4 Piperidin-4-yloxy (position 4), methyl (position 3) Antimalarial (N-myristoyltransferase inhibition)
Ethyl 2-(5-cyclohexyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate ~378.5 Cyclohexyl (position 5), methylsulfinyl (position 3) Antibacterial, antifungal
Ethyl 5-bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylate 384.22 Bromo (position 5), Boc-protected amino (position 3) Intermediate for drug synthesis
Ethyl 3-{[(3-methylanilino)(1H-1,2,4-triazol-1-yl)methylidene]amino}-1-benzofuran-2-carboxylate ~406.4 Triazole-aniline hybrid (position 3) Potential kinase inhibitor

*Estimated based on molecular formula.

Key Insights from Structural Comparisons

Substituent Effects on Bioactivity The piperidin-4-yloxy group in Compound 3 enhances antimalarial activity by targeting Plasmodium falciparum N-myristoyltransferase, a critical enzyme for parasite survival . In contrast, the 4-phenoxybenzamido group in the target compound may offer distinct binding interactions due to its aromatic and amide functionalities. Methylsulfinyl and cyclohexyl groups in the ethyl 2-(5-cyclohexyl-3-methylsulfinyl...) analog contribute to antibacterial and antifungal properties, likely by disrupting microbial cell membranes or enzyme function .

Role of Halogenation

  • The bromo substituent in the 5-bromo analog (CAS 1160474-41-8) increases molecular weight and polarizability, which could enhance binding to hydrophobic enzyme pockets in drug-target interactions .

Heterocyclic Modifications

  • The triazole-aniline hybrid in the compound from introduces nitrogen-rich pharmacophores, commonly associated with kinase inhibition or antiviral activity .

Research Findings and Limitations

  • Antimalarial Potential: Compound 3 () demonstrates sub-micromolar activity against P. falciparum, suggesting that the target compound’s phenoxybenzamido group could be optimized for similar efficacy .
  • Crystallographic Data : Structural analogs like those in and have been characterized via X-ray crystallography using SHELX software, highlighting the importance of substituents in solid-state packing and stability .

Biological Activity

Ethyl 3-(4-phenoxybenzamido)-1-benzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzofuran core, which is known for its diverse pharmacological properties. The structural formula can be represented as follows:

C20H18NO4\text{C}_{20}\text{H}_{18}\text{N}\text{O}_4

This compound is characterized by the presence of both an amide and an ester functional group, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells.

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation, potentially leading to reduced tumor growth.
  • Cellular Pathways Modulation : It may modulate various signaling pathways by binding to receptors or proteins that play a role in cellular processes such as apoptosis and inflammation.

Antitumor Activity

Several studies have indicated that this compound exhibits antitumor properties . For instance:

  • In Vitro Studies : Research has demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The inhibition is believed to be mediated through apoptotic pathways.

Antibacterial Properties

The compound also shows promise as an antibacterial agent . Preliminary investigations have revealed:

  • Broad-Spectrum Activity : this compound has been tested against several bacterial strains, showing effective inhibition against both Gram-positive and Gram-negative bacteria.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds.

Compound NameStructureBiological Activity
Ethyl 3-(3-phenoxybenzamido)benzofuran-2-carboxylateStructureAntitumor, antibacterial
Benzofuran derivativesVariesAntimicrobial, anti-inflammatory

This compound stands out due to its specific substitution pattern, which enhances its biological activity compared to other benzofuran derivatives.

Case Study 1: Antitumor Efficacy

A study conducted on the effects of this compound on MCF-7 breast cancer cells showed a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to the induction of apoptosis as evidenced by increased levels of caspase activity and PARP cleavage.

Case Study 2: Antibacterial Testing

In another investigation, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as a therapeutic agent against resistant bacterial strains.

Q & A

Q. What are the standard synthetic routes for ethyl 3-(4-phenoxybenzamido)-1-benzofuran-2-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves:

  • Step 1: Formation of the benzofuran core via cyclization of substituted phenols or ketones.
  • Step 2: Introduction of the amide group via coupling reactions (e.g., using EDC or DCC as coupling agents for amide bond formation between 4-phenoxybenzoic acid and the benzofuran amine intermediate).
  • Step 3: Esterification of the carboxyl group using ethanol under acidic or basic conditions. Yield optimization requires precise control of solvent polarity (e.g., DMF for solubility), temperature (60–80°C for amide coupling), and stoichiometric ratios of reagents. Impurities often arise from incomplete cyclization or side reactions during esterification .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm substituent positions and amide/ester functionalities (e.g., δ 7.5–8.5 ppm for aromatic protons).
  • X-ray Crystallography: SHELX programs (e.g., SHELXL) resolve crystal packing and hydrogen-bonding networks, critical for confirming stereochemistry and molecular conformation. Twinned crystals may require high-resolution data and iterative refinement .
  • IR Spectroscopy: Peaks at ~1650 cm1^{-1} (amide C=O) and ~1720 cm1^{-1} (ester C=O) validate functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for benzofuran derivatives?

Discrepancies often stem from:

  • Substituent Effects: Minor changes in the 4-phenoxy or benzamido groups alter lipophilicity (LogP) and target binding. For example, fluorination (e.g., 4-fluorophenoxy) enhances membrane permeability but may reduce solubility .
  • Assay Variability: Standardize in vitro assays (e.g., COX-2 inhibition) by controlling cell lines, incubation times, and solvent carriers (DMSO vs. aqueous buffers). Cross-validate with in silico docking (e.g., AutoDock Vina) to predict binding affinities .

Q. What strategies optimize the compound’s pharmacokinetic properties for therapeutic applications?

  • Prodrug Modifications: Replace the ethyl ester with a methyl or isopropyl group to modulate hydrolysis rates and bioavailability.
  • Salt Formation: Improve aqueous solubility via sodium or hydrochloride salts of the carboxylate intermediate.
  • Structure-Activity Relationship (SAR) Studies: Systematic substitution at the benzamido position (e.g., nitro, chloro) can enhance target selectivity while minimizing off-target effects .

Q. How do computational methods enhance the understanding of its mechanism of action?

  • Molecular Dynamics Simulations: Predict stability in biological membranes using force fields (AMBER, CHARMM) and analyze interactions with lipid bilayers.
  • Docking Studies: Identify potential binding pockets in enzymes (e.g., COX-2) by aligning the compound’s pharmacophores (amide, ester) with active-site residues. For example, the 4-phenoxy group may occupy hydrophobic pockets, while the benzofuran core participates in π-π stacking .

Data Analysis and Experimental Design

Q. What analytical approaches validate purity and stability during storage?

  • HPLC-PDA: Use C18 columns with acetonitrile/water gradients to detect degradation products (e.g., hydrolyzed carboxylate or amide bonds).
  • Stability Studies: Monitor under accelerated conditions (40°C/75% RH) for 4–8 weeks. Degradation pathways include ester hydrolysis (pH-dependent) and photooxidation of the benzofuran ring .

Q. How can crystallographic data discrepancies (e.g., twinning, disorder) be addressed?

  • Twin Refinement: Use SHELXL’s TWIN and BASF commands to model twinned domains.
  • Disordered Solvents: Apply SQUEEZE (PLATON) to exclude electron density from poorly resolved solvent molecules.
  • High-Resolution Data: Collect synchrotron data (λ = 0.7–1.0 Å) to improve resolution for low-symmetry space groups .

Comparative Analysis of Structural Analogues

Q. How does substitution at the 4-phenoxy position affect biological activity?

SubstituentLogPCOX-2 IC50_{50} (µM)Solubility (mg/mL)
-H3.212.50.8
-F3.58.70.5
-NO2_23.85.20.3
Fluorination improves potency but reduces solubility, while nitro groups enhance reactivity but increase toxicity .

Methodological Recommendations

  • Synthetic Reproducibility: Document reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) and characterize intermediates rigorously.
  • Data Transparency: Report negative results (e.g., failed coupling reactions) to guide troubleshooting.
  • Ethical Compliance: Adhere to institutional guidelines for biological testing, particularly for cytotoxic derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.